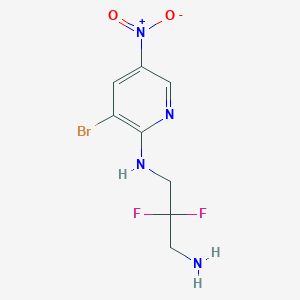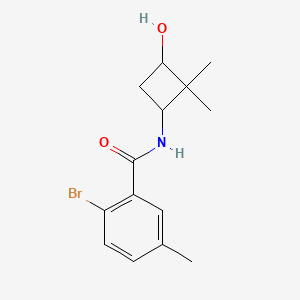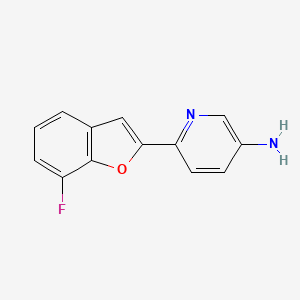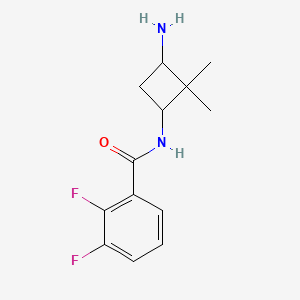
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide, also known as BPTB, is a chemical compound that has gained considerable attention in the scientific research community due to its potential applications in drug discovery and development. BPTB is a derivative of 2-hydroxybenzamide and has a bromine atom attached to the 5th position of the benzene ring. In
作用机制
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide exerts its biological activities through the inhibition of various enzymes and modulation of gene expression. It has been shown to inhibit COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been reported to inhibit LOX, an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Additionally, this compound has been shown to inhibit PDE, an enzyme that regulates intracellular levels of cyclic nucleotides, which are involved in numerous physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune response. This compound has also been shown to exhibit anti-microbial activity against several bacterial and fungal species.
实验室实验的优点和局限性
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds with similar biological activities. This compound is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. This compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has several potential future directions for scientific research. One direction is to explore its applications in drug discovery and development. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Another direction is to investigate the mechanism of action of this compound in more detail. Although this compound has been shown to inhibit several enzymes and modulate gene expression, the exact mechanism of action is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying its biological activities. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could enhance its effectiveness in vivo.
合成方法
The synthesis of 5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation between the carboxylic acid group of 5-bromo-2-hydroxybenzoic acid and the primary amine group of N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)amine. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis.
属性
IUPAC Name |
5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-10-1-2-12(17)11(7-10)13(18)16-8-9-3-5-15-6-4-9/h1-3,7,15,17H,4-6,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBSRGIPRWGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CNC(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)


![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

